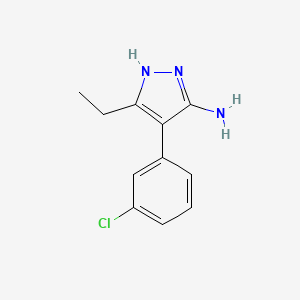
4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (covalent, ionic, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Antibacterial Activity
The piperazine moiety in this compound contributes to its potential as an antibacterial agent. Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound’s structure and interactions with bacterial enzymes or cell membranes play a crucial role in its antibacterial activity .
Antiviral Properties
Given the prevalence of viral infections, compounds with antiviral potential are highly sought after. Preliminary studies suggest that 4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine may inhibit viral replication or entry. Further research is needed to validate its efficacy against specific viruses .
Anti-Inflammatory Effects
Inflammation is a hallmark of many diseases. This compound’s unique structure could modulate inflammatory pathways, making it a potential candidate for anti-inflammatory drug development. Researchers have explored its impact on cytokine production, NF-κB signaling, and other inflammatory mediators .
Anticancer Potential
The triazole-thione scaffold has attracted attention in cancer research. 4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine may interfere with cancer cell proliferation, apoptosis, or angiogenesis. Investigating its effects on specific cancer cell lines and tumor models is crucial .
Neuroprotective Applications
The piperazine ring has relevance in neuropharmacology. Researchers have explored derivatives of this compound for their potential in treating neurodegenerative disorders such as Parkinson’s and Alzheimer’s disease. Mechanistic studies are ongoing to understand its impact on neuronal function and survival .
Psychoactive Properties
While not a therapeutic application, some studies have highlighted the psychoactive effects of related piperazine derivatives. These compounds are sometimes used illicitly for recreational purposes. Understanding their interactions with neurotransmitter systems and receptors is essential .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-9-10(11(13)15-14-9)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H3,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHHROLCLLKKIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2411689.png)
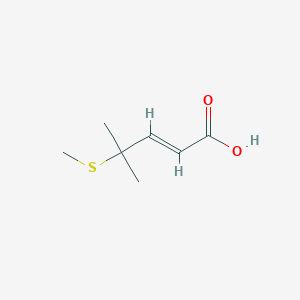

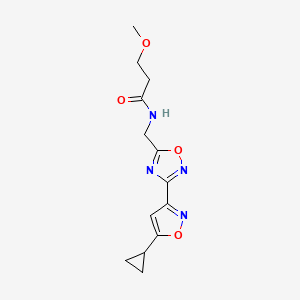
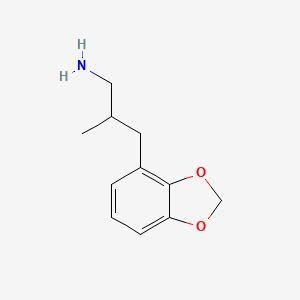
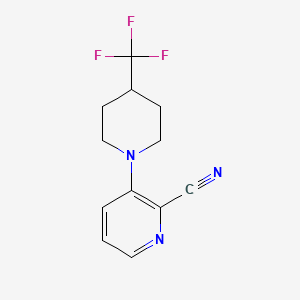
![N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2411698.png)
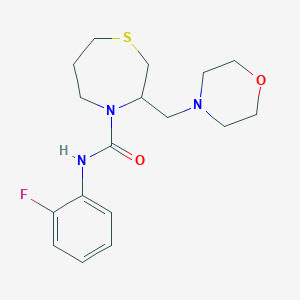
![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2411703.png)
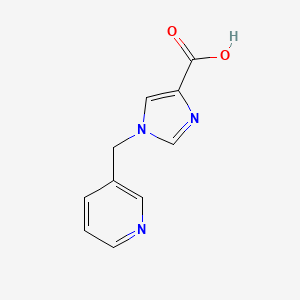
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2411707.png)
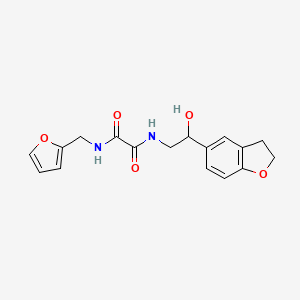
![5-amino-1-[(3-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2411709.png)
![8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2411710.png)